![molecular formula C25H23N3O4S2 B2717121 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-11-5](/img/structure/B2717121.png)
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis of bioactive molecules with structures closely related to the compound . For instance, the synthesis of bioactive molecule fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicates a methodological framework for creating compounds with potential biological and pharmacological activities, suggesting that similar synthetic strategies could be applied to the synthesis and functional exploration of the specified compound (Patel et al., 2009).
Pharmacological Screening
The design and synthesis of quinazoline derivatives for exploring hybrid molecules as diuretic and antihypertensive agents demonstrate the pharmacological potential of compounds with a similar structural framework (Rahman et al., 2014). This indicates that the compound could be of interest in the development of new therapeutic agents, particularly if it shares pharmacophores with these studied derivatives.
Anticancer and Antiproliferative Properties
Another study on the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere highlights the anticancer potential of compounds within this structural class (Shao et al., 2014). Given the structural similarity, the specified compound may also hold promise as a target for anticancer research, focusing on the PI3K/AKT/mTOR pathway.
Analgesic Activity
The synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety for their analgesic activity offer insights into the potential therapeutic applications of similarly structured compounds in pain management (Saad et al., 2011). This suggests avenues for research into the analgesic properties of the compound .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27-22-12-9-20(32-2)15-23(22)33-25(27)26-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPUXUZEFVIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.